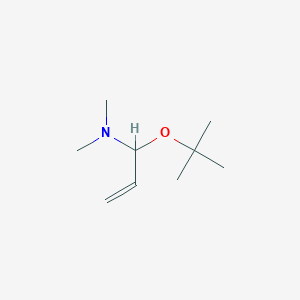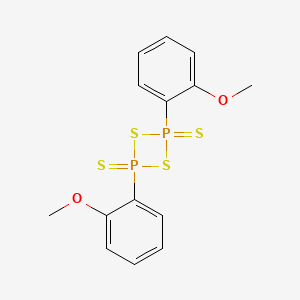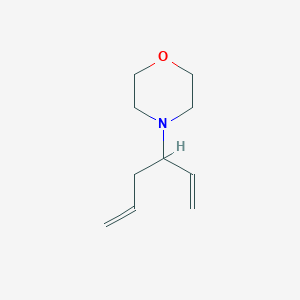
4-(Hexa-1,5-dien-3-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hexa-1,5-dien-3-yl)morpholine is an organic compound that features a morpholine ring substituted with a hexa-1,5-dien-3-yl group. Morpholine itself is a heterocyclic amine with both amine and ether functional groups, making it a versatile building block in organic synthesis . The addition of the hexa-1,5-dien-3-yl group introduces a conjugated diene system, which can participate in various chemical reactions, enhancing the compound’s utility in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hexa-1,5-dien-3-yl)morpholine typically involves the reaction of morpholine with a suitable hexa-1,5-dien-3-yl precursor. One common method is the nucleophilic substitution reaction where morpholine reacts with a hexa-1,5-dien-3-yl halide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution .
Industrial Production Methods: Industrial production of morpholine derivatives often involves the dehydration of diethanolamine with concentrated sulfuric acid, followed by subsequent functionalization steps to introduce the desired substituents
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Hexa-1,5-dien-3-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The diene system can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The double bonds in the diene system can be reduced to form saturated derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the double bonds.
Substitution: Alkyl halides or sulfonates can be used as electrophiles in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated morpholine derivatives.
Applications De Recherche Scientifique
4-(Hexa-1,5-dien-3-yl)morpholine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(Hexa-1,5-dien-3-yl)morpholine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The conjugated diene system can participate in pericyclic reactions, such as the Diels-Alder reaction, which can be utilized in the synthesis of complex organic molecules .
Comparaison Avec Des Composés Similaires
Tetrahydrofuran (THF): A five-membered ether ring, which shares the ether functionality but lacks the amine group.
Uniqueness: 4-(Hexa-1,5-dien-3-yl)morpholine is unique due to the presence of both the morpholine ring and the conjugated diene system. This combination allows it to participate in a wider range of chemical reactions compared to its parent compound, morpholine, and other similar heterocycles .
Propriétés
Numéro CAS |
88348-89-4 |
|---|---|
Formule moléculaire |
C10H17NO |
Poids moléculaire |
167.25 g/mol |
Nom IUPAC |
4-hexa-1,5-dien-3-ylmorpholine |
InChI |
InChI=1S/C10H17NO/c1-3-5-10(4-2)11-6-8-12-9-7-11/h3-4,10H,1-2,5-9H2 |
Clé InChI |
PREDKBKPGYIBJX-UHFFFAOYSA-N |
SMILES canonique |
C=CCC(C=C)N1CCOCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(5-Hydroxy-7-sulfonaphthalen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14379400.png)
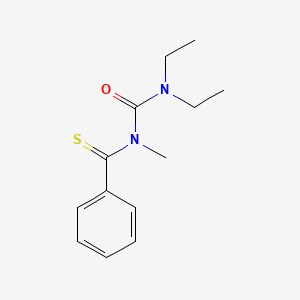
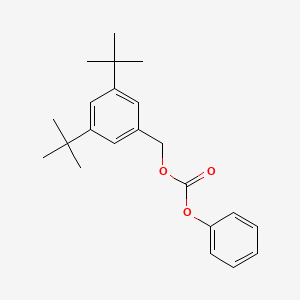

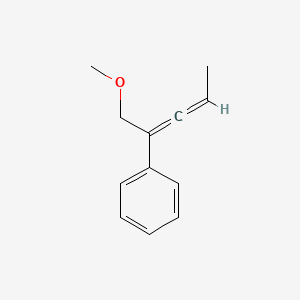
![N-Ethyl-N-{2-[(pyridin-2-yl)oxy]ethyl}-1H-imidazole-1-carboxamide](/img/structure/B14379427.png)
![2-Nitro-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione](/img/structure/B14379432.png)
![1-(4-Butoxyphenyl)-2-[di(propan-2-yl)amino]ethan-1-one](/img/structure/B14379434.png)
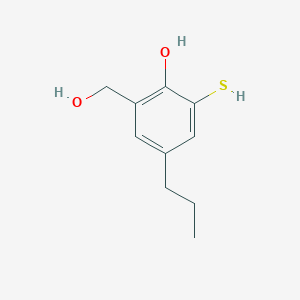

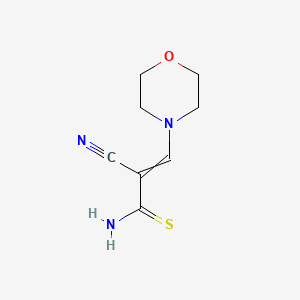
![(E,E)-1,1'-Oxybis[(4-nitrophenyl)diazene]](/img/structure/B14379460.png)
